Methanone, (3-chloro-4-hydroxyphenyl)phenyl-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methanone, (3-chloro-4-hydroxyphenyl)phenyl- can be achieved through the Friedel-Crafts acylation reaction. This involves the reaction of 3-chloro-4-hydroxybenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the production of Methanone, (3-chloro-4-hydroxyphenyl)phenyl- follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to ensure high-quality product.
Types of Reactions:
Oxidation: Methanone, (3-chloro-4-hydroxyphenyl)phenyl- can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents.
Major Products Formed:
Oxidation: Quinones and related derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted benzophenones depending on the nucleophile used.
Scientific Research Applications
Methanone, (3-chloro-4-hydroxyphenyl)phenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methanone, (3-chloro-4-hydroxyphenyl)phenyl- involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Methanone, (3-chloro-4-hydroxyphenyl)phenyl- can be compared with other benzophenone derivatives such as:
Methanone, (4-chlorophenyl)(4-hydroxyphenyl)-: Similar structure but with different substitution pattern, leading to distinct chemical and biological properties.
Methanone, (4-hydroxyphenyl)phenyl-: Lacks the chloro group, resulting in different reactivity and applications.
Methanone, (3,5-dichloro-4-hydroxyphenyl)phenyl-:
The uniqueness of Methanone, (3-chloro-4-hydroxyphenyl)phenyl- lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
(3-chloro-4-hydroxyphenyl)-phenylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-11-8-10(6-7-12(11)15)13(16)9-4-2-1-3-5-9/h1-8,15H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUHDAKJQKNBEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343957 |
Source
|
Record name | Methanone, (3-chloro-4-hydroxyphenyl)phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55191-20-3 |
Source
|
Record name | Methanone, (3-chloro-4-hydroxyphenyl)phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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